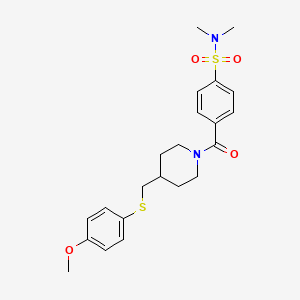

4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. They have been studied extensively for their potential therapeutic applications, including as enzyme inhibitors and receptor antagonists .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule was then further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . Such synthetic routes are crucial for the development of novel compounds with potential therapeutic effects.

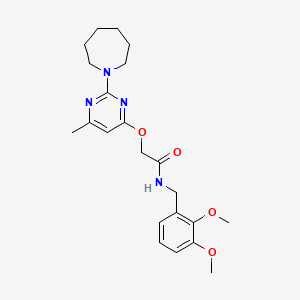

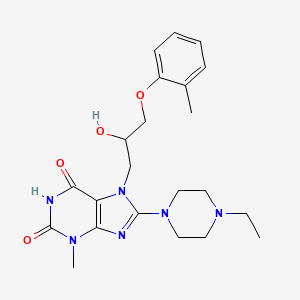

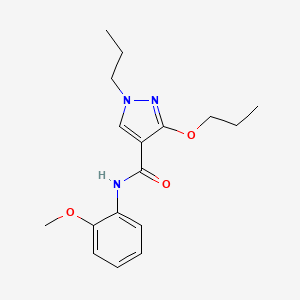

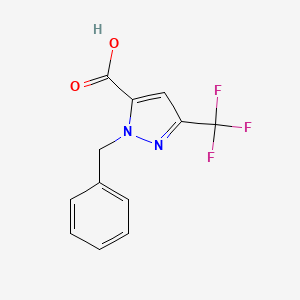

Molecular Structure

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on piperidine derivatives, including structures similar to the specified compound, has demonstrated their effectiveness in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties on iron surfaces. The studies reveal that these compounds exhibit significant binding energies, correlating with their corrosion inhibition efficiencies (Kaya et al., 2016).

Photodynamic Therapy

Derivatives of benzenesulfonamide have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment method for cancer. These compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide groups, show remarkable singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition

Studies on the synthesis and evaluation of 4-methoxybenzenesulfonamide derivatives have explored their enzyme inhibitory activities. These compounds have been found to possess inhibitory effects against several enzymes, such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating their potential in therapeutic applications (Virk et al., 2018).

Electrochemical Studies

The electrochemical behavior of compounds bearing a 4-methoxyphenyl group, similar to the specified compound, has been investigated in protic media. These studies provide insights into the reduction and oxidation processes, revealing mechanisms that could be relevant for developing new materials or analytical methods (David et al., 1995).

Safety and Hazards

Zukünftige Richtungen

As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . Thiophene and its derivatives, including this compound, could be a part of this effort .

Eigenschaften

IUPAC Name |

4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S2/c1-23(2)30(26,27)21-10-4-18(5-11-21)22(25)24-14-12-17(13-15-24)16-29-20-8-6-19(28-3)7-9-20/h4-11,17H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOUCSPMZQPKBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)

![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)